molecular formula C6H9BO3 B11923574 (3-Ethylfuran-2-yl)boronic acid

(3-Ethylfuran-2-yl)boronic acid

Cat. No.: B11923574
M. Wt: 139.95 g/mol
InChI Key: FTNLNINUDPYXCW-UHFFFAOYSA-N
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Description

(3-Ethylfuran-2-yl)boronic acid is an organic compound with the molecular formula C6H9BO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an organic group and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Ethylfuran-2-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-ethylfuran with a boron-containing reagent, such as boron tribromide or boron trichloride, under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Ethylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce various substituted furan compounds.

Scientific Research Applications

(3-Ethylfuran-2-yl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

    Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate interactions and enzyme inhibition.

    Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and anticancer drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Ethylfuran-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins, potentially inhibiting their activity. The compound’s boron atom plays a crucial role in these interactions, as it can form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison

(3-Ethylfuran-2-yl)boronic acid is unique due to its furan ring structure, which imparts distinct chemical properties compared to other boronic acids. For example, phenylboronic acid contains a benzene ring, while methylboronic acid has a simple methyl group. The furan ring in this compound provides additional reactivity and potential for forming diverse chemical products.

Properties

Molecular Formula

C6H9BO3

Molecular Weight

139.95 g/mol

IUPAC Name

(3-ethylfuran-2-yl)boronic acid

InChI

InChI=1S/C6H9BO3/c1-2-5-3-4-10-6(5)7(8)9/h3-4,8-9H,2H2,1H3

InChI Key

FTNLNINUDPYXCW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CO1)CC)(O)O

Origin of Product

United States

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